molecular formula C15H12N4 B14646231 2-Amino-3-{[(naphthalen-1-yl)methyl]amino}but-2-enedinitrile CAS No. 56520-88-8

2-Amino-3-{[(naphthalen-1-yl)methyl]amino}but-2-enedinitrile

Cat. No.: B14646231
CAS No.: 56520-88-8
M. Wt: 248.28 g/mol
InChI Key: SNZKKDXPBNZSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-{[(naphthalen-1-yl)methyl]amino}but-2-enedinitrile is an organic compound that features a naphthalene ring attached to an amino group and a butenedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-{[(naphthalen-1-yl)methyl]amino}but-2-enedinitrile typically involves multi-step organic reactions. One common method involves the reaction of naphthalen-1-ylmethylamine with but-2-enedinitrile under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-{[(naphthalen-1-yl)methyl]amino}but-2-enedinitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Naphthalen-1-ylmethylamine derivatives.

    Reduction: Reduced forms of the but-2-enedinitrile moiety.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

2-Amino-3-{[(naphthalen-1-yl)methyl]amino}but-2-enedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-{[(naphthalen-1-yl)methyl]amino}but-2-enedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The naphthalene ring plays a crucial role in the binding affinity and specificity of the compound. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-{[(naphthalen-1-yl)methyl]amino}but-2-enedinitrile is unique due to the combination of the naphthalene ring and the but-2-enedinitrile moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

56520-88-8

Molecular Formula

C15H12N4

Molecular Weight

248.28 g/mol

IUPAC Name

2-amino-3-(naphthalen-1-ylmethylamino)but-2-enedinitrile

InChI

InChI=1S/C15H12N4/c16-8-14(18)15(9-17)19-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,19H,10,18H2

InChI Key

SNZKKDXPBNZSTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=C(C#N)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.